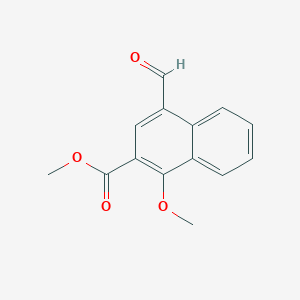
Methyl 4-formyl-1-methoxy-2-naphthoate
Description
Methyl 4-formyl-1-methoxy-2-naphthoate is a naphthalene-derived ester featuring a formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 1-position of the naphthalene ring. This compound is structurally significant due to its reactive aldehyde moiety, which enables participation in condensation, oxidation, and nucleophilic addition reactions.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 4-formyl-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13-11-6-4-3-5-10(11)9(8-15)7-12(13)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
WOVJSCBFSILNNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)C=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthoate Derivatives
Molecular Weight and Physicochemical Properties
- The formyl derivative’s higher molecular weight (~260 g/mol) compared to the hydroxy analog (232.235 g/mol) reflects the substitution of a hydroxyl (-OH) with a formyl (-CHO) group.
- Methyl 4-acetoxy-1-phenyl-2-naphthoate’s larger molecular weight (342.37 g/mol) and phenyl group suggest enhanced steric hindrance, impacting binding affinity in catalytic or biological systems .
Research and Industrial Relevance
- Synthetic Utility : The formyl group in this compound positions it as a versatile intermediate for synthesizing dyes, ligands, and pharmaceuticals. For example, palladium-catalyzed coupling methods (similar to those in ) could functionalize the aldehyde for targeted drug design.
- Comparative Performance : Unlike Methyl 1-bromo-2-naphthoate (used in crystal engineering ), the target compound’s aldehyde offers a distinct pathway for constructing carbon-carbon bonds, critical in polymer and natural product synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


